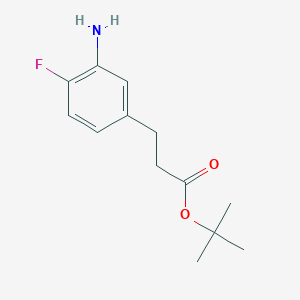

Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate

説明

Tert-Butyl 3-(3-amino-4-fluorophenyl)propanoate (CAS: 1192039-94-3) is a fluorinated aromatic ester with the molecular formula C₁₃H₁₈FNO₂ and a molecular weight of 239.29 g/mol . Its structure features a tert-butyl ester group attached to a propanoic acid backbone, which is further substituted with a 3-amino-4-fluorophenyl ring. The amino and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors sensitive to electron-withdrawing and donating groups .

特性

IUPAC Name |

tert-butyl 3-(3-amino-4-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4,6,8H,5,7,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKOACIDIBZPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Protection of the Amino Group

A common initial step is the protection of the amino group to prevent unwanted side reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is frequently used:

- Reagents: Di-tert-butyl dicarbonate (Boc2O) with a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

- Solvent: Acetonitrile or similar polar aprotic solvents.

- Conditions: Room temperature to mild heating.

- This step yields a Boc-protected amino intermediate, e.g., 3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid, facilitating further transformations.

Formation of the Propanoic Acid Backbone and Introduction of the 4-Fluorophenyl Group

- The propanoic acid backbone is typically formed via coupling reactions, often involving amide bond formation or substitution reactions with fluorinated benzene derivatives.

- The 4-fluorophenyl group is introduced through electrophilic substitution or coupling with activated fluorobenzene derivatives under controlled conditions to retain the fluorine substituent.

Esterification to Form the Tert-butyl Ester

- The final esterification step to form the tert-butyl ester can be achieved by reacting the corresponding acid or acid chloride with tert-butanol.

- Alternatively, tert-butyl esters can be prepared via transesterification or aminolysis of tert-butyl esters mediated by phosphorus trichloride (PCl3) , which offers an efficient one-pot conversion to esters and amides.

PCl3-Mediated Transesterification and Aminolysis: A Novel Efficient Route

A recent and efficient method involves the PCl3-mediated conversion of tert-butyl esters to acid chlorides in situ , followed by reaction with alcohols or amines to form esters or amides, respectively. This method is notable for:

- Mild reaction conditions (80 °C, acetonitrile solvent, under air).

- Use of 1 equivalent or less of PCl3 (down to 2/3 equiv. for scale-up).

- High yields (often >80%) for a broad range of substrates, including aryl and alkyl esters.

- Applicability to both electron-rich and electron-deficient aromatic systems.

- Scalability demonstrated on gram-scale reactions.

Key Reaction Parameters and Yields for Model Substrate (tert-butyl benzoate):

| Entry | Conditions | Yield (%) |

|---|---|---|

| 1 | N2 atmosphere, 80 °C, 3 h + MeOH | 83 |

| 2 | Air atmosphere, 80 °C, 3 h + MeOH | 92 |

| 5 | Air atmosphere, 60 °C, 3 h + MeOH | 87 |

| 6 | Air atmosphere, 2/3 equiv. PCl3, 80 °C | 78 |

This protocol is adaptable to various alcohols and amines, enabling the synthesis of esters and amides from tert-butyl esters with good to excellent yields.

Industrial and Scale-up Considerations

- Industrial synthesis often employs continuous flow microreactor systems , which improve reaction efficiency, control, and reduce waste.

- The use of protective groups like Boc is critical in multi-step syntheses to facilitate purification and avoid side reactions.

- The PCl3-mediated method is scalable, requiring less reagent per mole of substrate, making it cost-effective and environmentally friendlier compared to traditional chlorinating agents.

Summary Table of Preparation Routes

Mechanistic Insights

- The PCl3-mediated method proceeds via in situ formation of acid chlorides from tert-butyl esters.

- Acid chlorides then react with alcohols or amines to form esters or amides.

- The reaction mechanism involves hydrolysis of the tert-butyl ester to the acid, chlorination by PCl3, and subsequent nucleophilic substitution.

- The reaction tolerates air and moisture to some extent, simplifying operational requirements.

The preparation of Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate is effectively achieved through a sequence of amino group protection, introduction of the fluorophenyl moiety, and esterification. The PCl3-mediated transesterification and aminolysis represents a state-of-the-art, efficient, and scalable method for synthesizing tert-butyl esters and related amides. This approach offers advantages in yield, operational simplicity, and environmental impact, making it highly suitable for both research and industrial applications.

化学反応の分析

Types of Reactions

Oxidation: The amino group in tert-butyl 3-(3-amino-4-fluorophenyl)propanoate can undergo oxidation to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

Industry: The compound can be used in the production of polymers and other materials with specialized properties.

作用機序

The mechanism of action of tert-butyl 3-(3-amino-4-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Tert-Butyl (Z)-3-(3-(4-(N′-Hydroxycarbamimidoyl)Phenoxy)Phenyl)Propanoate

- Structural Features: This compound (MW: N/A) replaces the 4-fluoro and 3-amino groups with a phenoxy-linked N-hydroxycarbamimidoyl moiety .

- Applications : Likely used in antimicrobial agent development due to the oxadiazole-related pharmacophore .

b. Tert-Butyl 3-Amino-2-[4-(Trifluoromethyl)Benzyl]Propanoate

- Structural Features : Features a trifluoromethyl (-CF₃) group on a benzyl side chain (MW: 297.4 g/mol) .

- Applications : Useful in designing CNS-targeted therapeutics due to enhanced blood-brain barrier penetration .

c. Tert-Butyl 3-(4-((2,3,5,6-Tetrafluoro-4-(Trifluoromethyl)Phenyl)Amino)Phenyl)Propanoate

Modifications to the Ester Backbone

a. Tert-Butyl 3-[2-[2-(2-Hydroxyethoxy)Ethoxy]Ethoxy]Propanoate

- Structural Features : Incorporates a polyethylene glycol (PEG)-like ether chain (MW: N/A) .

- Key Differences : The PEG chain enhances hydrophilicity and solubility, contrasting with the hydrophobic tert-butyl group in the parent compound.

- Applications : Ideal as a linker in prodrugs or bioconjugates to improve pharmacokinetics .

b. Octadecyl 3-(3-(Tert-Butyl)-4-Hydroxyphenyl)Propanoate

Research Findings and Implications

- Electronic Effects: Fluorine and amino groups in the parent compound optimize electronic balance for interactions with biological targets like kinases or GPCRs .

- Solubility vs. Lipophilicity : PEG-modified analogues (e.g., ) improve aqueous solubility, while long-chain esters (e.g., ) enhance lipid compatibility.

- Metabolic Stability : Polyfluorinated derivatives (e.g., ) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation.

生物活性

Tert-butyl 3-(3-amino-4-fluorophenyl)propanoate (CAS No. 1192039-94-3) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a propanoate backbone with an amino group and a fluorine-substituted phenyl moiety. Its molecular formula is C13H18FNO2, and it has a molecular weight of 239.29 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its antimicrobial properties.

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with compounds containing amino and fluorine substituents. Research has shown that such compounds can exhibit varying degrees of antimicrobial efficacy against pathogens. For example, studies on related structures have demonstrated zones of inhibition ranging from 9 to 20 mm against various bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Current Study |

| Hydrolyzed Peptide Conjugates | EAC | 15 | 10 | |

| Hydrolyzed Peptide Conjugates | DLA | 12 | 12.5 |

The proposed mechanism of action for this compound may involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the amino group may enhance binding affinity to specific targets, while the fluorine atom could influence the compound's lipophilicity and membrane permeability.

Case Studies

- In Vitro Studies : Preliminary in vitro studies involving structurally similar compounds have shown that modifications in the amino and fluorine substituents can significantly alter biological activity. Such studies often employ cell lines like HeLa or MCF-7 to assess cytotoxicity and mechanism elucidation.

- Animal Models : While direct studies on this compound are scarce, animal models using related compounds have provided insights into dosage optimization and toxicity profiles.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(3-amino-4-fluorophenyl)propanoate?

The synthesis typically involves multi-step reactions, including esterification and functional group protection. For example, tert-butyl acrylate may react with intermediates like 3-amino-4-fluorophenylpropanoic acid under controlled conditions. Key steps include:

- Use of NaH in THF as a base to deprotonate hydroxyl groups, enabling nucleophilic substitution .

- Purification via silica gel column chromatography to isolate intermediates .

- Monitoring reaction progress using thin-layer chromatography (TLC) and confirming product identity with -NMR and -NMR spectroscopy .

Q. How is the structure of this compound confirmed experimentally?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., tert-butyl singlet at δ 1.45 ppm, aromatic protons at δ 7.28 ppm) . -NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detects functional groups like ester C=O (~1720 cm) and NH stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

- Temperature Control: Reflux conditions (~80°C) ensure complete conversion while minimizing side reactions .

- Catalyst Screening: Acid catalysts (e.g., HSO) for esterification or Pd-based catalysts for coupling reactions .

- Inert Atmosphere: Use of N or Ar prevents oxidation of sensitive groups like amines .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR discrepancies)?

- Cross-Validation: Combine multiple techniques (e.g., HPLC for purity, X-ray crystallography for absolute configuration) .

- Isotopic Labeling: Use -NMR to track fluorine environments in cases of positional isomerism .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What structural features influence the compound’s biological activity or reactivity?

- Fluorine Substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving membrane permeability .

- tert-Butyl Ester: Acts as a protecting group, stabilizing the compound during synthesis and enabling controlled release of active carboxylic acid derivatives .

- Amino Group: Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .

Q. How do reaction kinetics vary with substituents on the phenyl ring?

- Electron-Withdrawing Groups (e.g., -F): Accelerate nucleophilic aromatic substitution by polarizing the ring .

- Steric Effects: Bulky groups (e.g., tert-butyl) near reactive sites may slow down reactions due to hindered access .

- Kinetic Studies: Use stopped-flow spectroscopy or in-situ IR to monitor reaction rates under varying conditions .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

- Protection-Deprotection: Temporarily block reactive groups (e.g., -NH) with Boc (tert-butoxycarbonyl) to prevent unwanted couplings .

- Low-Temperature Quenching: Halt exothermic reactions promptly to avoid decomposition .

- Byproduct Trapping: Add scavengers (e.g., molecular sieves for water removal in esterifications) .

Q. How can researchers validate the compound’s stability under storage or experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。